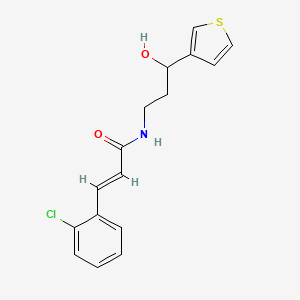

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also has a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached, and an acrylamide group, which is a type of amide that results from the condensation of an acid and an amine.

Applications De Recherche Scientifique

Chemistry and Biochemistry of Acrylamide

Acrylamide is a reactive molecule used worldwide to synthesize polyacrylamide, which has numerous applications across various industries, including soil conditioning, wastewater treatment, and as a laboratory solid support for protein separation. The extensive study of acrylamide's effects on cells, tissues, and humans has highlighted its presence in foods processed under high temperatures, leading to increased interest in its chemistry, biochemistry, and safety. This has underscored the need for a deeper understanding of acrylamide's formation, distribution in food, and role in human health (Friedman, 2003).

Acrylamide in Baking Products

Research on acrylamide has also focused on its formation in high-carbohydrate heat-treated foods like potato and bakery products, which account for significant human exposure. The formation and degradation of acrylamide in foods are influenced by various factors including acrylamide precursors and processing conditions. This knowledge has led to the development of guidelines for manufacturers to reduce acrylamide levels in products (Keramat et al., 2011).

Analytical and Mechanistic Aspects of Acrylamide

The discovery of acrylamide in heat-treated foods has prompted extensive investigations into its occurrence, chemistry, and toxicology, aimed at assessing the potential health risk from dietary exposure. The identification of asparagine as a key precursor in acrylamide formation has been a significant advancement in understanding its chemical formation during food processing (Taeymans et al., 2004).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with transition metals has been reviewed, focusing on its potential role in biological systems. This research is relevant for understanding acrylamide's reactivity and interactions in various biological and environmental contexts (Girma et al., 2005).

Mitigation of Acrylamide Toxicity

Studies have explored methods for reducing dietary acrylamide content and its toxicity. These include selecting plant varieties with low precursor levels, modifying processing conditions, and employing dietary interventions to mitigate adverse effects. Such research is crucial for developing strategies to minimize acrylamide exposure and its potential health risks (Friedman & Levin, 2008).

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMFRGJXIABIOB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=CSC=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2869692.png)

![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)

![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)

![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)

![3-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2869700.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)

![N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B2869703.png)